tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by its tert-butyl ester group and a cyanomethylamino substituent on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the cyanomethylamino group: The intermediate is then reacted with cyanomethylamine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanomethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl analogs.
Tert-butyl 4-amino-1-piperidinecarboxylate: Utilized in the synthesis of various pharmaceuticals.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Employed in the development of medicinal compounds.
Uniqueness
tert-Butyl 4-((cyanomethyl)amino)piperidine-1-carboxylate is unique due to its cyanomethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)14-7-6-13/h10,14H,4-5,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRSPLNIYUZOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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